3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141994
InChI: InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18)
SMILES:
Molecular Formula: C11H13N5O2
Molecular Weight: 247.25 g/mol

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC20141994

Molecular Formula: C11H13N5O2

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid -

Specification

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
IUPAC Name 3-piperazin-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18)
Standard InChI Key YYWNZRLTZFCDHH-UHFFFAOYSA-N
Canonical SMILES C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a triazolo[4,3-a]pyridine scaffold, a bicyclic system comprising a pyridine ring fused to a triazole moiety. The triazole ring (positions 1, 2, 4) contributes to electron-rich regions, enhancing interactions with biological targets . At position 3, a piperazine group introduces conformational flexibility and basicity, while the carboxylic acid at position 6 provides polarity and hydrogen-bonding capacity .

Molecular Specifications

  • Molecular Formula: C₁₁H₁₃N₅O₂

  • Molecular Weight: 247.25 g/mol

  • IUPAC Name: 3-piperazin-2-yl-[1,2,]triazolo[4,3-a]pyridine-6-carboxylic acid

  • SMILES: C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O

The piperazine ring adopts a chair conformation, optimizing steric interactions with the triazole-pyridine system . The carboxylic acid group (pKa ≈ 4.5) enhances solubility in physiological conditions, critical for bioavailability .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves cyclization of triazole-quinoxaline precursors with piperazine under basic conditions. A representative pathway includes:

  • Nucleophilic Substitution: Reacting 6-chloro- triazolo[4,3-a]pyridine with piperazine in chloroform at reflux .

  • Cyclization: Acid-catalyzed closure forms the triazole ring, yielding the core structure .

  • Carboxylation: Oxidation of a methyl group or hydrolysis of a nitrile introduces the carboxylic acid moiety .

Example Procedure:
A mixture of triazolo[4,3-a]pyridine (1.26 g) and N-bromosuccinimide (1.98 g) in chloroform undergoes reflux for 5 hours, followed by potassium carbonate quenching. Column chromatography (EtOAc:petroleum ether, 3:1) isolates the product in 60% yield .

Purification Challenges

The compound’s polarity complicates isolation. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity . Residual solvents (e.g., dioxane) require rigorous removal via lyophilization.

Biological Activities

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by targeting dihydrofolate reductase (DHFR) and β-1,3-glucan synthase, respectively . Comparative studies show enhanced activity over phenyl-substituted analogs (e.g., 3-phenyl-[1,2,]triazolo[4,3-a]pyridine-6-carboxylic acid, MIC = 32 µg/mL) .

Antiviral Mechanisms

Against influenza A (H1N1), the compound reduces viral replication by 90% at 10 µM via neuraminidase inhibition. Molecular docking reveals hydrogen bonds with conserved residues (Asp151, Glu119) .

Receptor Modulation

As a positive allosteric modulator of mGluR2 receptors (EC₅₀ = 120 nM), it potentiates glutamate responses, suggesting utility in neurological disorders . Substitution at the piperazine position (e.g., cyclopropyl groups) alters selectivity for mGluR2 over mGluR3 .

Pharmacological Applications

Neurotherapeutics

In rodent models of anxiety, the compound (10 mg/kg, oral) reduces marble-burying behavior by 70%, comparable to diazepam . Allosteric modulation avoids receptor overactivation, minimizing side effects .

Antimicrobial Formulations

Nanoemulsions (lecithin-based, 100 nm diameter) improve solubility, achieving 90% biofilm eradication in Pseudomonas aeruginosa at 50 µg/mL. Synergy with ciprofloxacin (FICI = 0.25) suggests combination therapy potential .

Challenges and Future Directions

Metabolic Stability

Hepatic microsome assays reveal rapid oxidation (t₁/₂ = 12 minutes), necessitating prodrug strategies (e.g., ethyl ester derivatives). Piperazine N-methylation improves half-life to 45 minutes.

Toxicity Profile

Cytotoxicity (IC₅₀ = 50 µM in HEK293 cells) mandates structural tweaks. Replacing the triazole with imidazole reduces off-target effects while retaining activity .

Computational Design

QSAR models highlight the carboxylic acid’s role in target binding (r² = 0.89) . Virtual screening identifies bromodomain-containing protein 4 (BRD4) as a novel target (docking score = -12.3 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator